An In-Depth Technical Guide to 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole: A Key Building Block for Organic Electronics
An In-Depth Technical Guide to 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole: A Key Building Block for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Dibenzosiloles in Materials Science
In the rapidly advancing field of organic electronics, the design and synthesis of novel π-conjugated systems are paramount to the development of next-generation devices. Among the various heterocyclic scaffolds, dibenzosiloles (or silafluorenes) have garnered significant attention due to their unique electronic and photophysical properties. The silicon atom at the 5-position imparts distinct characteristics, including a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron injection and transport. This technical guide focuses on a key derivative, 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole , a versatile building block for high-performance organic semiconductors.
This guide will provide a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying scientific principles and experimental considerations.
Core Molecular Attributes
3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole is a solid organic compound that serves as a crucial intermediate in the synthesis of advanced materials for organic electronics.[1][2]
| Property | Value | Reference |
| CAS Number | 891182-24-4 | [3][4][5] |
| Molecular Formula | C28H40Br2Si | [3][4] |
| Molecular Weight | 564.51 g/mol | [6] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [3][5] |
The two bromine atoms at the 3- and 7-positions are strategically positioned for subsequent cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the facile incorporation of the dibenzosilole core into larger polymeric or oligomeric structures. The long octyl chains at the silicon atom ensure good solubility in common organic solvents, a critical requirement for solution-based processing of organic electronic devices.
Synthesis and Mechanistic Considerations
A plausible synthetic route involves the following key transformations:
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Alkylation of a Precursor: The synthesis likely starts from a dibrominated fluorene or a related precursor. The acidic protons at the 9-position of a fluorene analogue can be deprotonated with a strong base, followed by alkylation with an octyl halide (e.g., 1-bromooctane) to introduce the solubilizing alkyl chains.
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Silole Ring Formation: The introduction of the silicon atom to form the dibenzosilole ring is a critical step. This can be achieved through various methods, such as the reaction of a di-lithiated biphenyl species with a dichlorosilane.
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Bromination: If not already present on the starting material, the bromine atoms are introduced at the 3- and 7-positions. This is typically achieved through electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole.
Physicochemical Properties and Characterization
The electronic and optical properties of materials derived from 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole are of primary interest. The dibenzosilole core contributes to a high electron affinity, which is beneficial for n-type or ambipolar charge transport.
Polymers incorporating the dibenzosilole unit have been shown to have deep HOMO energy levels and wide bandgaps. For instance, copolymers of dibenzosilole and thieno[3,4-c]pyrrole-4,6-dione exhibit HOMO levels around -5.4 eV and optical bandgaps of approximately 2.0 eV.[7] These properties can be tuned by copolymerizing the dibenzosilole monomer with various electron-donating or electron-accepting units.
Applications in Organic Electronics
The true value of 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole lies in its role as a monomer for the synthesis of high-performance conjugated polymers for a variety of organic electronic applications.
Organic Field-Effect Transistors (OFETs)
Dibenzosilole-based polymers have been investigated as the active semiconductor layer in OFETs. The rigid and planar structure of the dibenzosilole core can promote intermolecular π-π stacking, which is crucial for efficient charge transport. The electron-deficient nature of the silole unit can lead to materials with good electron mobility.
Organic Photovoltaics (OPVs)
In the realm of organic solar cells, the dibenzosilole moiety has been incorporated into both donor and acceptor materials.[8] Its tunable energy levels allow for the design of materials with appropriate HOMO and LUMO levels for efficient charge separation at the donor-acceptor interface. Copolymers based on dibenzosilole have been explored for use in polymer solar cells.[7]
Organic Light-Emitting Diodes (OLEDs)
The high photoluminescence quantum yields and tunable emission colors of some dibenzosilole derivatives make them promising candidates for use in OLEDs. They can be employed as emissive materials or as host materials for phosphorescent emitters.
Experimental Protocol: Polymerization via Suzuki Coupling
A common application of 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole is in Suzuki coupling polymerization to form alternating copolymers. The following is a generalized protocol.
Objective: To synthesize a copolymer of 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole with a diboronic ester comonomer.
Materials:
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3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole
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Comonomer (e.g., a diboronic ester of an aromatic compound)
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Palladium catalyst (e.g., Pd(PPh3)4)
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Base (e.g., aqueous solution of K2CO3 or Na2CO3)
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Toluene (anhydrous)
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Phase-transfer catalyst (e.g., Aliquat 336)
Procedure:
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Reaction Setup: In a Schlenk flask, add equimolar amounts of 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole and the diboronic ester comonomer.
-
Catalyst and Base Addition: Add the palladium catalyst (typically 1-2 mol%) and the phase-transfer catalyst.
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Solvent and Degassing: Add anhydrous toluene and the aqueous base solution. Degas the mixture thoroughly by bubbling with argon or nitrogen for at least 30 minutes.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) under an inert atmosphere for 24-72 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.
-
Purification: Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum.
Causality of Choices:
-
Palladium Catalyst: Essential for the catalytic cycle of the Suzuki coupling reaction.
-
Base: Required to activate the boronic ester for transmetalation.
-
Anhydrous Toluene: Provides a high-boiling, inert solvent system.
-
Degassing: Crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Soxhlet Extraction: A robust method for purifying polymers by removing impurities based on their solubility.
Polymerization Workflow Visualization
Caption: A typical workflow for the Suzuki polymerization of 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole.
Conclusion and Future Outlook
3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole stands out as a highly valuable and versatile building block in the field of organic materials chemistry. Its unique combination of a π-conjugated dibenzosilole core, strategically placed reactive bromine sites, and solubilizing alkyl chains makes it an ideal candidate for the synthesis of a wide array of functional polymers. The continued exploration of novel copolymers derived from this monomer is expected to lead to further advancements in the performance and stability of organic electronic devices, paving the way for their broader commercialization.
References
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Al-Hashimi, M., et al. (2018). Development of Two Novel Dibenzosilole-Based Conjugated Polymers with Thieno[3,4-c]pyrrole-4,6-dione for Use in Polymer Solar Cells. Journal of Macromolecular Science, Part A, 55(11), 835-844. [Link]
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Iqbal, J., et al. (2022). Designing dibenzosilole core based, A2–π–A1–π–D–π–A1–π–A2 type donor molecules for promising photovoltaic parameters in organic photovoltaic cells. Scientific Reports, 12(1), 17208. [Link]
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PubChem. (n.d.). 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole. Retrieved from [Link]
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Lead Sciences. (n.d.). 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole. Retrieved from [Link]
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Chemsrc. (n.d.). 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole. Retrieved from [Link]
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Borner, A., et al. (2015). Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide with Tuned Optical Band Gaps and High Thermal Stability. Polymers, 7(12), 2539-2553. [Link]
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Borjigin, T. (n.d.). Dibromo Dioctylbenzosilole: Propelling the Future of Organic Electronics. Retrieved from [Link]
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Borjigin, T. (n.d.). Dibromo Dioctilbenzossilol: Impulsionando o Futuro da Eletrônica Orgânica. Retrieved from [Link]
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ResearchGate. (n.d.). Dithienosilole− and Dibenzosilole−Thiophene Copolymers as Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Organic semiconductors for organic field-effect transistors. Retrieved from [Link]
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